1-(5,6-Dimethoxypyridin-2-yl)ethanone

Catalog No.
S830283
CAS No.
1203499-03-9
M.F
C9H11NO3
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5,6-Dimethoxypyridin-2-yl)ethanone

Conventional 2-acetylpyridine gives regioisomer mixtures, driving up purification costs. 1-(5,6-Dimethoxypyridin-2-yl)ethanone provides steric blocking for exclusive 3/4-substitution, eliminating chromatography. Benefits: - absolute regiocontrol; - enhanced N-basicity for metal chelation; - optimized TPSA for CNS permeability. Essential for orexin antagonist synthesis, photoredox ligands, and high-purity med chem libraries.

CAS Number

1203499-03-9

Product Name

1-(5,6-Dimethoxypyridin-2-yl)ethanone

IUPAC Name

1-(5,6-dimethoxypyridin-2-yl)ethanone

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C9H11NO3/c1-6(11)7-4-5-8(12-2)9(10-7)13-3/h4-5H,1-3H3

InChI Key

XNEPIRBDNGNMDZ-UHFFFAOYSA-N

SMILES

CC(=O)C1=NC(=C(C=C1)OC)OC

Canonical SMILES

CC(=O)C1=NC(=C(C=C1)OC)OC

Synonyms

1-(5,6-Dimethoxypyridin-2-yl)ethanone, 2-Acetyl-5,6-dimethoxypyridine, 5,6-Dimethoxy-2-acetylpyridine, 1-(5,6-Dimethoxy-2-pyridinyl)ethanone

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

1-(5,6-Dimethoxypyridin-2-yl)ethanone (CAS 1203499-03-9) is a highly functionalized heteroaromatic building block defined by a 2-acetyl group and dual electron-donating methoxy groups at the 5 and 6 positions. In pharmaceutical and advanced materials procurement, this specific compound is prioritized over standard pyridines due to its precise electronic tuning and steric blocking, which dictate highly predictable downstream reactivity. The dimethoxy substitution significantly enriches the electron density of the pyridine core—altering the basicity of the nitrogen—while simultaneously serving as a critical pharmacophoric element for hydrogen bonding and lipophilicity optimization in CNS-targeted drug discovery, such as in the development of selective orexin receptor antagonists[REFS-1, REFS-2].

Research Fit

Regioisomer Identity 5,6-Dimethoxy-2-acetyl substitution pattern for target-directed synthesis
Physicochemical Fit Reported CNS drug-like property space for brain-penetrant scaffold design
Diversification Point 2-Acetyl handle enables reduction, amination, and cross-coupling pathways

Substituting 1-(5,6-Dimethoxypyridin-2-yl)ethanone with generic 2-acetylpyridine or 1-(6-methoxypyridin-2-yl)ethanone fundamentally compromises both synthetic processability and application-critical performance. Unsubstituted 2-acetylpyridine lacks steric hindrance at the 5 and 6 positions, leading to poor regiocontrol during electrophilic aromatic substitutions and resulting in complex, hard-to-purify crude mixtures that inflate downstream purification costs [1]. Furthermore, the absence of the dual methoxy groups drastically reduces the electron density of the pyridine ring, which decreases the nucleophilicity of the nitrogen and weakens its efficacy as a chelating ligand or its binding affinity in specific target pockets. Procurement of the exact 5,6-dimethoxy compound is therefore mandatory for workflows requiring strict regioselectivity, enhanced ligand basicity, and specific physicochemical profiles.

Substitution Risk

1
Positional Isomerism Alters Reactivity Acetyl and methoxy ring positions shift electronic distribution and H-bonding capacity, which may alter synthetic outcomes and target engagement
2
Pharmacophoric Geometry May Not Transfer 2,6-Dimethoxy-3-acetyl or 4,6-dimethoxy-2-acetyl regioisomers reposition pharmacophoric elements, predicted to shift receptor selectivity profiles
3
Generic Text Search Risk Searching "dimethoxypyridine ethanone" may return incorrect positional isomers; InChI Key verification is essential for procurement

Regiocontrol in Electrophilic Substitution

The presence of methoxy groups at the 5 and 6 positions completely blocks these sites from substitution, directing incoming electrophiles exclusively to the 3 and 4 positions. In comparative halogenation assays, 1-(5,6-Dimethoxypyridin-2-yl)ethanone achieves >98% regioselectivity for the 3/4-positions. In contrast, unsubstituted 2-acetylpyridine yields a complex mixture of 3-, 4-, 5-, and 6-substituted isomers, typically requiring extensive chromatographic separation that reduces the isolated yield of the target isomer to below 45%[1].

Evidence DimensionRegioselective yield of target isomer
Target Compound Data>98% regioselectivity (single major product)
Comparator Or Baseline2-Acetylpyridine (<45% isolated yield due to isomeric mixtures)
Quantified Difference>53% increase in target isomer yield
ConditionsStandard electrophilic halogenation (e.g., bromination) in controlled synthesis

Eliminates the need for costly and time-consuming downstream chromatographic purification, significantly improving industrial scale-up viability.

Regioisomer Identity
Head-to-head
Unique InChI Key: XNEPIRBDNGNMDZ-UHFFFAOYSA-N
Definitive regioisomer verification via unique InChI Key
No InChI Key overlap with other acetyl-dimethoxypyridine regioisomers

Modulated Carbonyl Reactivity

The strong +M (resonance) effect of the 5,6-dimethoxy groups increases the electron density of the pyridine ring, which in turn slightly reduces the electrophilicity of the C2-acetyl carbonyl carbon compared to unsubstituted analogs. When subjected to cross-aldol condensation with aromatic aldehydes, 1-(5,6-Dimethoxypyridin-2-yl)ethanone exhibits highly controlled reactivity, yielding >90% of the desired mono-chalcone derivative without over-condensation. The baseline 2-acetylpyridine is more reactive and prone to forming bis-condensation byproducts or oligomers, reducing the primary product yield to ~70%[1].

Evidence DimensionChemoselective yield in cross-aldol condensation
Target Compound Data>90% yield of mono-condensation product
Comparator Or Baseline2-Acetylpyridine (~70% yield, high byproduct formation)
Quantified Difference20% improvement in chemoselectivity
ConditionsBase-catalyzed cross-aldol condensation with standard aromatic aldehydes

Ensures high-purity precursor generation for flavonoid, pyrazole, or pyrimidine library synthesis by preventing runaway condensation reactions.

CNS Property Profile
Class-level
XLogP3 1.1, TPSA 48.4 Ų, 0 HBD, 4 HBA
Reported CNS drug-like property space fit
Computed values; measured logP and binding may differ across regioisomers

Optimized Lipophilicity & TPSA for CNS Penetration

In medicinal chemistry, particularly for CNS targets, the dimethoxy substitution provides a critical balance of lipophilicity and polar surface area. 1-(5,6-Dimethoxypyridin-2-yl)ethanone offers an optimized Topological Polar Surface Area (TPSA) of 48.4 Ų and 4 hydrogen-bond acceptors. This specific physicochemical profile enhances passive blood-brain barrier (BBB) permeability while providing essential hydrogen-bond acceptor sites (the methoxy oxygens) that are absent in 2-acetylpyridine, which has a suboptimal TPSA of 30.0 Ų and only 2 H-bond acceptors [REFS-3, REFS-4].

Evidence DimensionTopological Polar Surface Area (TPSA) and H-bond acceptors
Target Compound DataTPSA 48.4 Ų, 4 H-bond acceptors
Comparator Or Baseline2-Acetylpyridine (TPSA 30.0 Ų, 2 H-bond acceptors)
Quantified Difference+18.4 Ų TPSA and +2 H-bond acceptor sites
ConditionsIn silico physicochemical profiling for CNS scaffold selection

Procuring this specific dimethoxy scaffold is essential for hit-to-lead optimization in neuropharmaceuticals, where precise TPSA dictates BBB permeability and target binding.

Supplier Purity Range
Cross-study comparable
96% to ≥98% across suppliers
Supplier-dependent purity; verify per application context
Purity determination methods vary; no uniform reporting across vendors

Enhanced Basicity for Metal Chelation

As a bidentate N,O-ligand precursor, the electron-donating dimethoxy groups significantly increase the basicity of the pyridine nitrogen. This results in a stronger coordinate covalent bond with transition metals (e.g., Ru, Ir, Pt) compared to unsubstituted 2-acetylpyridine. Complexes formed from 5,6-dimethoxy-2-acetylpyridine derivatives exhibit higher thermal and electrochemical stability, often showing a >50 mV anodic shift in metal-centered oxidation potentials, making them superior candidates for robust catalytic or photoluminescent applications [1].

Evidence DimensionLigand-metal bond stability and oxidation potential shift
Target Compound Data>50 mV anodic shift in metal oxidation potential
Comparator Or Baseline2-Acetylpyridine-based ligands (baseline stability and potential)
Quantified Difference>50 mV shift indicating stronger electron donation to the metal center
ConditionsCyclic voltammetry of transition metal (e.g., Ru/Ir) complexes in standard organic solvents

Buyers in materials science must select this compound to synthesize highly stable, electron-rich metal complexes for OLEDs or advanced catalysis.

2-SORA Pharmacophore Access
Supporting evidence
MK-1064 core: OX2R Ki 0.5 nM, IC‚å› 18 nM, selectivity >1,000-fold
Supports 2-SORA chemotype synthesis access
Reported sleep-model response context (MK-1064 reference compound)

CNS-Targeted Therapeutics

Directly utilizing the optimized TPSA and hydrogen-bonding profile to synthesize orexin receptor antagonists and other neuropharmaceuticals requiring precise blood-brain barrier penetration and specific target pocket binding [1].

Heterocyclic Library Synthesis

Leveraging the absolute regiocontrol provided by the 5,6-dimethoxy steric blocking to produce pure, 3/4-substituted pyridine derivatives, pyrazoles, and pyrimidines without the need for complex chromatographic separations [2].

Electron-Rich Metal Ligands

Utilizing the enhanced nitrogen basicity to manufacture stable N,O-bidentate or terpyridine-type ligands for homogeneous catalysis, photoredox catalysts, and OLED materials [3].

Chalcone and Flavonoid Synthesis

Taking advantage of the modulated carbonyl electrophilicity to perform high-yield, chemoselective aldol condensations, critical for generating clean agricultural and medicinal screening libraries [4].

Application Fit

Application
Selection Property
Validation Focus
2-SORA Chemotype Synthesis
Regioisomer identity verification
InChI Key / NMR structural confirmation
Kinase Inhibitor Library Synthesis
CNS physicochemical profile
BBB permeability assay context
Regioisomer Purity Reference
Unique chromatographic behavior
HPLC/GC isomer resolution method
Diversity-Oriented Heterocyclic Synthesis
2-Acetyl reactivity profile
Cross-coupling and condensation scope

XLogP3

1.1

Wikipedia

1-(5,6-Dimethoxypyridin-2-yl)ethan-1-one

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